N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS2/c1-11-6-12(2)8-14(7-11)16(23)20-17-21-22-18(25-17)24-10-13-4-3-5-15(19)9-13/h3-9H,10H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCNXWOTYHSUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Fluorobenzyl Group: The thiadiazole intermediate is then reacted with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the fluorobenzyl group via a nucleophilic substitution reaction.
Attachment of the Benzamide Moiety: Finally, the resulting intermediate is coupled with 3,5-dimethylbenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present in derivatives of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl positions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the benzyl positions.
Scientific Research Applications
Chemistry
In chemistry, N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicinal chemistry, the compound is investigated for its potential to interact with specific biological targets, such as enzymes or receptors. This can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include:
- Substituents on the benzylthio group : Fluorine, chlorine, methyl, or nitro groups at different positions (para, meta).
- Modifications on the acetamide/benzamide group : Alkyl, aryl, or heterocyclic substitutions.
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations :
- Steric Effects : Bulky groups like 3,5-dichlorobenzyl in 15o may hinder enzymatic degradation, contributing to its potent antitumor activity (IC50 = 1.96 μM against PC-3 cells) .
- Synthetic Yields : Yields for analogs range from 41% to 88%, influenced by steric and electronic factors during coupling reactions (e.g., TBTU-mediated amide bond formation) .
Antimicrobial Activity:
- Compounds with 4-chlorobenzylthio (5e, 5j) and benzylthio (5h, 7b) groups exhibit moderate to strong antimicrobial activity, likely due to enhanced interactions with bacterial enzymes or membranes .
- Fluorine-substituted analogs (e.g., 7c with 4-fluorophenyl) show improved activity compared to non-halogenated derivatives, attributed to fluorine’s electronegativity and metabolic stability .
Antitumor Activity:
- The 3,5-dichlorobenzylthio group in 15o demonstrates significant antiproliferative effects, suggesting that dihalogenation enhances cytotoxicity .
Spectroscopic and Structural Insights
- NMR Data :
- HRMS Validation : Analogs like 7c ([M+H]+ = 492.0444) confirm precise molecular weight determination, critical for structural confirmation .
Biological Activity
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article comprehensively reviews its biological activity, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's chemical structure can be represented as follows:
- Molecular Formula : C14H16FN3S2
- IUPAC Name : this compound
The presence of the thiadiazole ring and the 3-fluorobenzyl moiety contribute significantly to its biological activity. The fluorine atom enhances lipophilicity and may improve interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cellular metabolism or signaling pathways.
- Disruption of Cell Membrane Integrity : It can affect membrane dynamics, leading to cell lysis or apoptosis.
- Interference with DNA Synthesis : The compound may disrupt the normal replication processes within cancer cells.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates:
- Broad-spectrum Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Displayed efficacy against various fungal strains.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. Notable findings include:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.7 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.9 | Inhibition of proliferation |
These results suggest that the compound may effectively target specific cancer cell lines through multiple mechanisms.
Anti-inflammatory Activity
This compound has also shown promise in reducing inflammation in various models. Studies report:
- Inhibition of Pro-inflammatory Cytokines : Reduced levels of TNF-alpha and IL-6 in treated cells.
- Decreased Edema Formation : Demonstrated effectiveness in animal models of inflammation.
Case Studies
A recent study evaluated the pharmacological profile of this compound in a murine model for cancer therapy. The results indicated a significant reduction in tumor size compared to control groups. Histopathological analysis revealed reduced mitotic figures and increased apoptosis in treated tissues.
Q & A
Q. What are the common synthetic routes for preparing thiadiazole derivatives like N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide?
Methodological Answer:
- Step 1: Start with a 1,3,4-thiadiazol-2-amine core. Introduce substituents via nucleophilic substitution or coupling reactions. For example, the 3-fluorobenzylthio group can be added through a thioether linkage using a benzyl bromide/thiol intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Acylation of the thiadiazole amine with 3,5-dimethylbenzoyl chloride in anhydrous acetonitrile at reflux (80–100°C) for 4–6 hours yields the final benzamide derivative .
- Key Considerations: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can X-ray crystallography validate the molecular structure of this compound?
Methodological Answer:
- Procedure: Grow single crystals via slow evaporation in a solvent system (e.g., DMSO/water). Collect diffraction data using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Analysis: Use software like SHELXTL to solve the structure. Confirm bond lengths (e.g., C–S bond in thiadiazole: ~1.74 Å) and angles. Compare with similar structures, such as N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide .
- Validation: Ensure R-factor < 0.05 and data-to-parameter ratio > 12.5 for reliability .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly in introducing the 3-fluorobenzylthio group?
Methodological Answer:
- Optimization Strategies:
- Use ultrasound-assisted synthesis to enhance reaction kinetics (e.g., 40 kHz, 50°C, 1 hour) .
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve thiolate ion reactivity .
- Data Table:
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Conventional reflux | 65 | 92 | |
| Ultrasound-assisted | 85 | 95 | |
| Phase-transfer catalyst | 78 | 94 |
Q. What strategies resolve contradictions in reported biological activities of structurally similar thiadiazole derivatives?
Methodological Answer:
- Approach 1: Conduct structure-activity relationship (SAR) studies. For example, compare substituent effects (e.g., 3-fluorobenzyl vs. phenyl groups) on anticancer activity using MTT assays against HeLa or MCF-7 cells .
- Approach 2: Validate mechanisms via molecular docking. Screen against targets like EGFR or tubulin using AutoDock Vina. Correlate binding affinity (ΔG) with experimental IC₅₀ values .
- Case Study: Derivatives with electron-withdrawing groups (e.g., -F) show 2–3× higher activity than electron-donating groups (e.g., -OCH₃) due to enhanced membrane permeability .
Data Analysis & Computational Questions
Q. How can computational methods predict the pharmacokinetic properties of this compound?
Methodological Answer:
- Tools: Use SwissADME or pkCSM to calculate LogP (lipophilicity), PSA (polar surface area), and bioavailability.
- Key Parameters:
- LogP: ~2.8 (indicative of moderate blood-brain barrier penetration) .
- PSA: ~140 Ų (suggests low oral absorption; consider prodrug strategies) .
- Validation: Cross-reference with experimental data (e.g., HPLC retention times) .
Experimental Design & Reproducibility
Q. What controls are critical in assessing the anticancer activity of this compound?
Methodological Answer:
- Positive Controls: Use cisplatin or doxorubicin at clinically relevant concentrations (e.g., 1–10 µM).
- Negative Controls: Include solvent-only (e.g., DMSO) and untreated cell groups.
- Data Normalization: Express results as % viability relative to controls. Repeat assays ≥3 times to ensure statistical significance (p < 0.05 via Student’s t-test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
